molecular formula C12H20N2O B13076833 N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide

Cat. No.: B13076833
M. Wt: 208.30 g/mol
InChI Key: DTQGSEZCPMCCQE-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide is a chemical compound of significant interest in preclinical pharmaceutical research, particularly within the field of neuroscience. Its core research value is tied to its structural class, as spirocyclic scaffolds like the 6-azaspiro[2.5]octane are frequently investigated for their potential as allosteric modulators of neuronal receptors . Specifically, related spiropiperidine compounds have been described in patent literature as allosteric modulators of nicotinic acetylcholine receptors (nAChRs) . These receptors are critical therapeutic targets for a range of neurological disorders, and compounds that can modulate their activity are explored for potential applications in treating conditions such as Parkinson's disease, cognitive deficits, and schizophrenia . The unique three-dimensional geometry of the spiro[2.5]octane core, which incorporates a cyclopropane ring, provides a rigid framework that is valuable for studying structure-activity relationships in medicinal chemistry. This structure can contribute to high selectivity and affinity for target proteins. Researchers utilize this compound as a key intermediate or building block in the synthesis and development of novel bioactive molecules aimed at modulating neurological pathways . Its application is strictly confined to early-stage discovery and laboratory research to further the understanding of receptor pharmacology and compound design.

Properties

IUPAC Name

N-cyclopropyl-N-methyl-6-azaspiro[2.5]octane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-14(9-2-3-9)11(15)10-8-12(10)4-6-13-7-5-12/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTQGSEZCPMCCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CC23CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Azaspiro[2.5]octane Core

  • The azaspiro[2.5]octane ring system is typically prepared via Wittig olefination followed by Makosza cyclopropanation and reductive debromination steps.

  • Wittig Reaction : A precursor aldehyde or ketone is reacted with a Wittig reagent such as methyl triphenylphosphonium bromide in solvents like 2-methyl-tetrahydrofuran, tetrahydrofuran, or toluene. This forms an exocyclic alkene intermediate.

  • Makosza Reaction (Cyclopropanation) : The exocyclic alkene undergoes cyclopropanation with bromoform and a strong base such as sodium hydroxide or potassium hydroxide to form a dihalogenated cyclopropane intermediate.

  • Reductive Debromination : The halogen atoms on the cyclopropane ring are removed by catalytic hydrogenation using hydrogen gas with catalysts like palladium on charcoal or Raney Nickel in the presence of a base (preferably potassium hydroxide) in alcoholic solvents such as isopropanol. This yields the desired azaspiro[2.5]octane carboxylic acid intermediate.

Formation of the Carboxamide Group

  • The carboxylic acid intermediate is then coupled with an amine derivative such as methyl 4-(1-aminocyclopropyl)benzoate using coupling agents like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) to form the amide bond.

  • This step is performed under mild conditions to avoid racemization and maintain stereochemical integrity.

N-Deprotection and Alkylation

  • The nitrogen protecting group (e.g., tert-butoxycarbonyl) is removed by acidic treatment, commonly with trifluoroacetic acid in organic solvents such as dichloromethane.

  • The free nitrogen on the azaspiro ring is then alkylated with 4-(trifluoromethyl)benzyl bromide in the presence of a base such as cesium carbonate to introduce the N-substituent.

Hydrolysis and Salt Formation

  • The methyl ester is hydrolyzed using inorganic bases like sodium hydroxide to yield the free acid form of the compound.

  • The acid can be converted into pharmaceutically acceptable salts (e.g., sodium, potassium, lithium salts) by reaction with corresponding bases, enhancing stability and solubility.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents & Conditions Product/Intermediate Notes
1 Wittig Olefination Methyl triphenylphosphonium bromide, 2-MeTHF or THF, toluene Exocyclic alkene intermediate Stereoselective formation of alkene
2 Makosza Cyclopropanation Bromoform, NaOH or KOH, aqueous or alcoholic solvent Dihalogenated cyclopropane intermediate Base choice affects yield and selectivity
3 Reductive Debromination H2, Pd/C or Raney Ni, KOH, isopropanol Azaspiro[2.5]octane carboxylic acid (SM1) Mild reduction to avoid ring opening
4 Amide Coupling EDC·HCl, methyl 4-(1-aminocyclopropyl)benzoate Carboxamide intermediate Mild conditions prevent racemization
5 N-Deprotection Trifluoroacetic acid, dichloromethane Free amine intermediate Efficient Boc removal
6 N-Alkylation 4-(Trifluoromethyl)benzyl bromide, Cs2CO3 N-alkylated azaspiro compound Base choice critical for selectivity
7 Ester Hydrolysis NaOH, aqueous solvent Free acid form Controlled hydrolysis to avoid degradation
8 Salt Formation NaOH or other bases, suitable solvents Pharmaceutically acceptable salts Improves compound stability and handling

Research Findings and Process Optimization

  • The described process avoids use of alkyl esters prone to racemization by directly working with acid intermediates, improving yield and stereochemical purity.

  • Use of 2-methyl-tetrahydrofuran as solvent in Wittig and cyclopropanation steps is preferred for environmental and efficiency reasons.

  • Hydrogenation catalysts and bases were optimized to maximize debromination efficiency while preserving the azaspiro ring integrity.

  • Coupling agents like EDC·HCl were chosen for their mildness and effectiveness in amide bond formation without side reactions.

  • Alkylation with cesium carbonate base showed improved selectivity and yield compared to other bases.

  • Salt formation was shown to produce stable polymorphic forms characterized by powder XRD and DSC, important for pharmaceutical formulation.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s carboxamide group distinguishes it from amine derivatives (e.g., WR43185 and 1344003-11-7), which lack the carbonyl moiety .
  • The VJV ligand () incorporates a bulky heteroaromatic substituent, suggesting applications in protein-ligand interactions (e.g., enzyme inhibition) .

Physicochemical and Functional Properties

Table 2: Predicted and Experimental Properties

Property Target Compound (HCl Salt) WR43185 (1339505-47-3) 1344003-11-7
Density (g/cm³) - - 1.03 (Predicted)
Boiling Point (°C) - - 274.4 (Predicted)
pKa - - 11.52 (Predicted)
Storage Conditions 2–8°C 2–8°C 2–8°C
Solubility (HCl salt) Likely high (salt form) N/A N/A

Analysis :

  • The hydrochloride salt form of the target compound likely enhances aqueous solubility compared to non-ionic analogs, a critical factor in drug formulation .
  • The spirocyclic backbone in all compounds confers rigidity, which may improve metabolic stability and target affinity compared to linear analogs.

Biological Activity

N-Cyclopropyl-N-methyl-6-azaspiro[2.5]octane-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H20N2OC_{12}H_{20}N_{2}O with a molecular weight of 208.30 g/mol. The compound features a spirocyclic structure that contributes to its unique pharmacological properties.

PropertyValue
Molecular FormulaC₁₂H₂₀N₂O
Molecular Weight208.30 g/mol
CAS Number1341421-27-9
Purity≥95%

Research indicates that compounds similar to this compound may exhibit various biological activities, including antimicrobial and antitumor effects. The mechanism typically involves interaction with specific biological targets, leading to inhibition of key enzymes or disruption of cellular processes.

Antimicrobial Activity

Studies have suggested that azaspiro compounds can demonstrate antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). The activity is often assessed using Minimum Inhibitory Concentration (MIC) assays, which measure the effectiveness of the compound in inhibiting bacterial growth.

Table: Antimicrobial Activity Data

CompoundMIC (µM)Target Organism
This compoundTBDMycobacterium tuberculosis

Study on Antitubercular Activity

A relevant study focused on the structure-activity relationship (SAR) of azaspiro compounds, highlighting how modifications in the cyclopropyl group can enhance antitubercular activity. For instance, replacing certain substituents on the azaspiro framework was shown to improve potency against Mtb by optimizing interactions with the target enzyme DprE1, a crucial enzyme for cell wall synthesis in mycobacteria .

Cytotoxicity Assessments

In addition to antimicrobial properties, cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary data indicate that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells, suggesting potential as an anticancer agent.

Table: Cytotoxicity Data

Cell LineIC₅₀ (µM)Selectivity Index
HeLa (cervical cancer)TBDTBD
MCF7 (breast cancer)TBDTBD

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